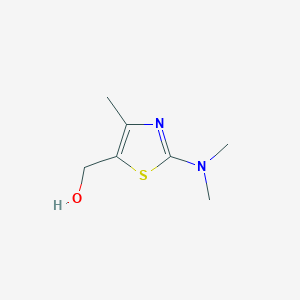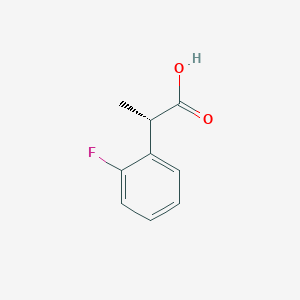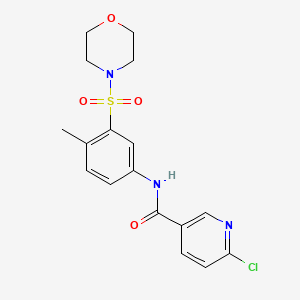
4,4-Diethoxybut-2-yn-1-ylmethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethoxybut-2-yn-1-ylmethanesulfonate is an organic compound with the molecular formula C9H16O5S and a molecular weight of 236.29 g/mol . It is characterized by the presence of both ethoxy and methanesulfonate functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxybut-2-yn-1-ylmethanesulfonate typically involves the reaction of 4,4-diethoxybut-2-yn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger scale production. This includes the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4-Diethoxybut-2-yn-1-ylmethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired product.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative, while oxidation might produce a carboxylic acid or ketone .
Scientific Research Applications
4,4-Diethoxybut-2-yn-1-ylmethanesulfonate is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal chemistry: For the development of potential pharmaceutical compounds.
Material science: In the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4-Diethoxybut-2-yn-1-ylmethanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The ethoxy groups also provide sites for further functionalization, allowing for the creation of a wide range of compounds .
Comparison with Similar Compounds
Similar Compounds
4,4-Diethoxybut-2-yn-1-ol: A precursor in the synthesis of 4,4-Diethoxybut-2-yn-1-ylmethanesulfonate.
4,4-Dimethoxybut-2-yn-1-ylmethanesulfonate: Similar in structure but with methoxy groups instead of ethoxy groups.
Uniqueness
This compound is unique due to its combination of ethoxy and methanesulfonate groups, which provide distinct reactivity patterns compared to similar compounds. This makes it a valuable intermediate in the synthesis of a variety of organic molecules .
Properties
Molecular Formula |
C9H16O5S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
4,4-diethoxybut-2-ynyl methanesulfonate |
InChI |
InChI=1S/C9H16O5S/c1-4-12-9(13-5-2)7-6-8-14-15(3,10)11/h9H,4-5,8H2,1-3H3 |
InChI Key |
BCVJDKSVNOJZCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CCOS(=O)(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Tert-butyl 3-(hydroxymethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13556355.png)
![Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride](/img/structure/B13556361.png)

